molecular formula C8H4F4O B2986662 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one CAS No. 653-15-6

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

Cat. No.: B2986662
CAS No.: 653-15-6
M. Wt: 192.113
InChI Key: UXFHPIWNFUQEJS-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one is a fluorinated organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanone moiety

Preparation Methods

One common method is the Claisen-Schmidt condensation under basic conditions, which involves the reaction of a difluorophenyl compound with a difluoroethanone precursor . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, often through the formation of strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFHPIWNFUQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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